REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][S:15]([NH:18][CH2:19][CH2:20][NH:21][C:22]1[C:26]([C:27]2[N:31]([C:32]3[CH:37]=[CH:36][C:35]([F:38])=[C:34]([Br:39])[CH:33]=3)[C:30](=[O:40])[O:29][N:28]=2)=[N:25][O:24][N:23]=1)(=[O:17])=[O:16])(C)(C)C>O>[Br:39][C:34]1[CH:33]=[C:32]([N:31]2[C:30](=[O:40])[O:29][N:28]=[C:27]2[C:26]2[C:22]([NH:21][CH2:20][CH2:19][NH:18][S:15]([NH2:14])(=[O:16])=[O:17])=[N:23][O:24][N:25]=2)[CH:37]=[CH:36][C:35]=1[F:38]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1931 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NS(=O)(=O)NCCNC1=NON=C1C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O)=O
|
Name
|
|
Quantity
|
8.9 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
ADDITION
|
Details
|
The resulting solid was treated a second time with fresh 98:2 trifluoroacetic acid
|
Type
|
TEMPERATURE
|
Details
|
water (8.9 L), heated for 1 h at 40-50° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C=1C(=NON1)NCCNS(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |